1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Lipophilicity Regioisomer comparison Drug-likeness

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine (CAS 1001757‑58‑9) is a heterocyclic building block comprising a 1,3‑dimethylpyrazole ring connected to a piperazine moiety through a methylene bridge at the pyrazole 4‑position. It belongs to the class of pyrazolylmethyl‑piperazines, a scaffold frequently employed in medicinal chemistry and materials science.

Molecular Formula C10H18N4
Molecular Weight 194.282
CAS No. 1001757-58-9
Cat. No. B2703030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
CAS1001757-58-9
Molecular FormulaC10H18N4
Molecular Weight194.282
Structural Identifiers
SMILESCC1=NN(C=C1CN2CCNCC2)C
InChIInChI=1S/C10H18N4/c1-9-10(7-13(2)12-9)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3
InChIKeyDAGWFQZOVZCPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine (CAS 1001757-58-9) – Compound Class and Core Characteristics for Research Procurement


1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine (CAS 1001757‑58‑9) is a heterocyclic building block comprising a 1,3‑dimethylpyrazole ring connected to a piperazine moiety through a methylene bridge at the pyrazole 4‑position. It belongs to the class of pyrazolylmethyl‑piperazines, a scaffold frequently employed in medicinal chemistry and materials science . Its compact structure (C₁₀H₁₈N₄, MW 194.28 g mol⁻¹) offers a defined hydrogen‑bonding profile (1 donor, 4 acceptors) and a calculated logP of –0.23, indicating moderate hydrophilicity . Unlike many in‑class analogs that are optimized for CNS‑receptor binding, this compound is most frequently cited as a versatile intermediate for constructing bis‑bidentate nitrogen ligands used in metal–organic framework (MOF) synthesis .

Why Generic Substitution of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine Introduces Uncontrolled Physicochemical and Application-Specific Risk


While the pyrazolylmethyl‑piperazine class contains numerous regioisomers and linker variants, subtle structural differences translate into measurable changes in lipophilicity, hydrogen‑bonding capacity, and coordination geometry that directly affect synthetic utility. For instance, the 1,3‑dimethyl‑4‑ylmethyl substitution pattern on the pyrazole ring provides a specific spatial orientation of the piperazine lone pair that is critical for the formation of bis‑bidentate nitrogen ligands used in MOF construction . Regioisomers such as 1-[(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)methyl]piperazine (CAS 1001757‑60‑3) or 1-(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)methylpiperazine (CAS 1172092‑88‑4) exhibit different electronic distributions and steric profiles, which can alter both reaction kinetics in downstream functionalization and the topology of the resulting coordination polymer . Consequently, interchanging these in‑class compounds without re‑validation risks compromising ligand geometry, MOF porosity, and batch‑to‑batch reproducibility in research settings.

Quantitative Differentiation Evidence for 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine Versus Closest Analogs


LogP Comparison: 1,3‑Dimethyl‑4‑ylmethyl vs. 1,5‑Dimethyl‑4‑ylmethyl Regioisomer

The target compound displays a predicted logP of –0.23 (ALOGPS/Chemsrc), whereas the regioisomeric 1-[(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)methyl]piperazine (CAS 1001757‑60‑3) is reported with a logP of approximately 0.13 (Leyan) . This ~0.36 log unit difference corresponds to a roughly 2.3‑fold difference in octanol‑water partition coefficient, indicating that the 1,3‑dimethyl substitution pattern confers measurably greater hydrophilicity.

Lipophilicity Regioisomer comparison Drug-likeness

Application‑Specific Differentiation: Bis‑Bidentate MOF Ligand Synthesis vs. CNS‑Targeted Bioactives

1-[(1,3‑Dimethyl‑1H‑pyrazol‑4‑yl)methyl]piperazine has been explicitly reported as a key intermediate for constructing bis‑bidentate nitrogen ligands used in metal‑organic framework (MOF) synthesis . In contrast, structurally related compounds such as LASSBio‑579 (1-[1-(4‑chlorophenyl)‑1H‑pyrazol‑4‑methyl]‑4‑phenyl‑piperazine) have been developed as CNS‑active agents with reported 5‑HT₂A receptor affinity (Ki ≈ 5.7 nM) [1]. This divergence in documented application spaces reflects the target compound's distinct geometric arrangement of nitrogen lone pairs, which favors chelating metal ions rather than engaging GPCR binding pockets.

MOF synthesis Bis-bidentate ligand Coordination chemistry

Predicted Physicochemical Stability: Boiling Point and Density vs. 1,3‑Dimethyl‑5‑ylmethyl Regioisomer

The target compound exhibits a predicted boiling point of 316.0 ± 37.0 °C and a density of 1.17 ± 0.1 g cm⁻³ . The regioisomeric 1-(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)methylpiperazine (CAS 1172092‑88‑4) has a reported predicted boiling point of 314.8 ± 37.0 °C and density of 1.15 ± 0.1 g cm⁻³ . While both compounds fall within similar ranges, the 4‑ylmethyl derivative's slightly higher predicted density (Δ ≈ 0.02 g cm⁻³) and boiling point (Δ ≈ 1.2 °C) suggest marginally stronger intermolecular interactions, which may translate to subtly different solubility and crystallization behavior during purification.

Thermal stability Physicochemical properties Handling and storage

Topological Diversity for Medicinal Chemistry: Pyrazole‑4‑ylmethyl vs. Pyrazole‑5‑ylmethyl Attachment in Dopamine Receptor Ligand Libraries

A focused library of over 200 pyrazolylpiperazine compounds, synthesized and evaluated for dopamine and serotonin receptor binding, demonstrated that the attachment position of the piperazine‑bearing side chain on the pyrazole ring is a critical determinant of receptor subtype selectivity [1]. Compounds with the side chain attached at the pyrazole 4‑position (syn‑isomers) exhibited D4 receptor binding affinities as low as 6.4 nM (compounds 8‑7', 8‑70'), whereas regioisomeric anti‑isomers with attachment at the 5‑position showed the most potent D4 affinity at 11.5 nM (compound 9‑40') [1]. This ~1.8‑fold potency advantage for the 4‑position attachment topology highlights how the target compound's 4‑ylmethyl connectivity provides a structurally privileged starting point for developing selective D4 receptor antagonists, in contrast to 5‑ylmethyl regioisomers that may require additional optimization to achieve comparable potency.

Dopamine receptor SAR Scaffold diversity

Hydrogen‑Bond Donor Count and Rotatable Bond Profile vs. Direct‑Linked 1-(1,3‑Dimethyl‑1H‑pyrazol‑4‑yl)piperazine

The target compound possesses 1 hydrogen‑bond donor (piperazine NH) and 2 rotatable bonds (methylene bridge plus piperazine ring rotation), with 4 hydrogen‑bond acceptors . In contrast, 1-(1,3‑dimethyl‑1H‑pyrazol‑4‑yl)piperazine (CAS 1527868‑07‑0), which lacks the methylene spacer and directly links the pyrazole to the piperazine ring, has 1 donor, 4 acceptors, but only 1 rotatable bond . The additional rotatable bond in the target compound (2 vs. 1) increases conformational flexibility, which can be advantageous for adapting to metal coordination geometries in MOF synthesis but may reduce binding entropy in rigid receptor pockets compared to the direct‑linked analog.

Drug-likeness Molecular flexibility ADME prediction

Optimal Application Scenarios for Procuring 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine


MOF Ligand Design: Synthesis of Bis‑Bidentate Nitrogen Donors for Porous Framework Construction

Based on its documented use as a key intermediate for bis‑bidentate nitrogen ligands , the target compound is optimally deployed in the synthesis of large‑pore metal‑organic frameworks. The 4‑ylmethyl connectivity and the presence of both pyrazole and piperazine nitrogen donors enable the formation of chelating motifs that bridge metal nodes, directly contributing to framework topology and porosity. Researchers aiming to construct MOFs with tunable pore sizes should select this regioisomer over 5‑ylmethyl or direct‑linked analogs to preserve the intended ligand geometry.

Dopamine D4 Receptor Antagonist Library: 4‑Position‑Constrained Pyrazole Scaffold Exploration

The pyrazole‑constrained piperazine library study by Landge et al. (2016) demonstrated that 4‑position attachment on the pyrazole ring yields D4 receptor antagonists with IC₅₀ values as low as 6.4 nM, outperforming the 5‑position regioisomers (~11.5 nM) [1]. The target compound, bearing the 4‑ylmethyl‑piperazine motif, serves as an ideal starting material for diversifying the arylpiperazine portion while maintaining the privileged 4‑position connectivity. Medicinal chemistry teams pursuing selective D4 antagonists for schizophrenia or ADHD research can leverage this scaffold for structure–activity relationship (SAR) expansion without regioisomer ambiguity.

Aqueous‑Phase Reaction Development: Exploiting Enhanced Hydrophilicity (logP –0.23)

With a predicted logP of –0.23 , the target compound is measurably more hydrophilic than its 1,5‑dimethyl regioisomer (logP ≈ +0.13). This property makes it better suited for reactions conducted in aqueous or mixed aqueous‑organic solvent systems, where increased water solubility can improve mass transfer and reduce the need for phase‑transfer catalysts. Process chemists scaling up reactions in water‑miscible solvents should factor this ~0.36 log unit difference into solvent selection and work‑up protocols.

Comparative Regioisomer Studies: Using LogP and Rotatable Bond Differences to Probe Structure–Property Relationships

The quantified differences in logP (Δ ≈ 0.36), rotatable bond count (Δ = +1 vs. direct‑linked analog), and predicted boiling point (Δ ≈ +1.2 °C vs. 5‑ylmethyl regioisomer) provide a dataset for experimentally testing computational ADME models or QSAR predictions. Procurement of the target compound alongside its closest regioisomers enables controlled head‑to‑head comparisons in solubility, permeability, and metabolic stability assays, generating robust structure–property relationship (SPR) data that can guide future scaffold selection.

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